molecular formula C19H17NO3 B5889390 3-methoxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

3-methoxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

Cat. No.: B5889390
M. Wt: 307.3 g/mol
InChI Key: NHJPXTNQBPFMAK-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalenecarboxamides This compound is characterized by the presence of a naphthalene ring system substituted with methoxy groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide typically involves the reaction of 3-methoxy-2-naphthoic acid with 2-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-methoxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methoxy and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-methoxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-17-10-6-5-9-16(17)20-19(21)15-11-13-7-3-4-8-14(13)12-18(15)23-2/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJPXTNQBPFMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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